Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2411230-41-4
VCID: VC7786206
InChI: InChI=1S/C13H20ClN3O2S/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)11-16-15-10(8-14)20-11/h9H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)CCl
Molecular Formula: C13H20ClN3O2S
Molecular Weight: 317.83

Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

CAS No.: 2411230-41-4

Cat. No.: VC7786206

Molecular Formula: C13H20ClN3O2S

Molecular Weight: 317.83

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate - 2411230-41-4

Specification

CAS No. 2411230-41-4
Molecular Formula C13H20ClN3O2S
Molecular Weight 317.83
IUPAC Name tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
Standard InChI InChI=1S/C13H20ClN3O2S/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)11-16-15-10(8-14)20-11/h9H,4-8H2,1-3H3
Standard InChI Key HTLJEKVGWLJXOR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)CCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound integrates three key moieties:

  • Piperidine core: A six-membered nitrogen-containing ring providing conformational flexibility and hydrogen-bonding capabilities.

  • 1,3,4-Thiadiazole: A five-membered heterocycle with sulfur and nitrogen atoms, known for metabolic stability and electronic diversity.

  • tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing solubility and steric shielding during synthetic steps.

The chloromethyl substituent at the thiadiazole’s 5-position introduces a reactive handle for nucleophilic substitutions or cross-coupling reactions. This structural duality facilitates its role in constructing complex pharmacophores.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.2411230-41-4
Molecular FormulaC13H20ClN3O2S\text{C}_{13}\text{H}_{20}\text{ClN}_3\text{O}_2\text{S}
Molecular Weight317.83 g/mol
IUPAC Nametert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)CCl
InChI KeyHTLJEKVGWLJXOR-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Multistep Synthesis Strategies

The compound is synthesized via convergent routes, typically involving:

  • Piperidine functionalization: Introduction of the Boc group to piperidine via carbamate formation, as exemplified by tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate synthesis .

  • Thiadiazole construction: Cyclocondensation of thiosemicarbazides with chlorinated precursors to form the 1,3,4-thiadiazole ring.

  • Coupling reactions: Mitsunobu or nucleophilic aromatic substitution to link the piperidine and thiadiazole moieties .

A representative protocol involves reacting tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate with carbon disulfide and chloromethylating agents under basic conditions, followed by purification via column chromatography.

Table 2: Comparative Analysis of Related Piperidine-Thiadiazole Derivatives

Compound NameMolecular FormulaKey SubstituentApplication
N-(tert-butyl)-4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamideC20H28N4O2S\text{C}_{20}\text{H}_{28}\text{N}_4\text{O}_2\text{S}4-MethoxybenzylKinase inhibition
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylateC11H21NO5S\text{C}_{11}\text{H}_{21}\text{NO}_5\text{S}MethylsulfonyloxyAntibiotic intermediates

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s chloromethyl group enables facile derivatization:

  • Alkylation reactions: Substitution with amines or thiols yields analogs with enhanced binding to biological targets.

  • Cross-coupling: Suzuki-Miyaura reactions introduce aryl/heteroaryl groups for modulating pharmacokinetic properties.

In one study, analogous tert-butyl piperidine-thiadiazole derivatives exhibited inhibitory activity against EGFR kinase (IC50_{50} = 12 nM), underscoring their therapeutic potential .

Structural Insights from Analogous Compounds

  • Antibiotic development: tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4) serves as a precursor in fluoroquinolone antibiotics, achieving 95% yield in coupling reactions .

  • Antiviral agents: Thiadiazole-containing piperidines demonstrate RNA-dependent RNA polymerase inhibition in recent antiviral screens .

ParameterRecommendation
Personal Protective Equipment (PPE)Nitrile gloves, lab coat, safety goggles
Storage-20°C under nitrogen; avoid moisture
Spill ManagementAbsorb with vermiculite, dispose as hazardous waste

Future Research Directions

Optimization of Synthetic Routes

  • Catalytic methods: Transition metal-catalyzed C-H activation to streamline thiadiazole-piperidine coupling.

  • Green chemistry: Solvent-free mechanochemical synthesis to improve atom economy .

Biological Evaluation

  • Kinase inhibition assays: Screen derivatives against oncogenic kinases (e.g., BRAF, ALK) .

  • ADMET profiling: Assess metabolic stability and cytochrome P450 interactions to prioritize lead candidates .

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